molecular formula C17H24N2O6S B13901494 4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid

4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid

Cat. No.: B13901494
M. Wt: 384.4 g/mol
InChI Key: CWRADSFSPCQIGY-UHFFFAOYSA-N
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Description

4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid is a synthetic sulfone derivative characterized by a benzoic acid core linked to a 1,4-diazepane ring via a sulfonyl group. The diazepane moiety is modified with a tert-butoxycarbonyl (Boc) protecting group, enhancing stability during synthesis and modulating solubility. This compound is of interest in medicinal chemistry due to the pharmacological versatility of sulfones, including anti-inflammatory, antimicrobial, and anticancer activities .

Properties

Molecular Formula

C17H24N2O6S

Molecular Weight

384.4 g/mol

IUPAC Name

4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]sulfonyl]benzoic acid

InChI

InChI=1S/C17H24N2O6S/c1-17(2,3)25-16(22)18-9-4-10-19(12-11-18)26(23,24)14-7-5-13(6-8-14)15(20)21/h5-8H,4,9-12H2,1-3H3,(H,20,21)

InChI Key

CWRADSFSPCQIGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation of the Key Intermediate: 4-(4-Tert-butoxycarbonyl-1,4-diazepan-1-yl)benzoic acid

This intermediate is critical and has been documented with reliable synthetic routes:

  • Starting Material: 4-(aminomethyl)benzoic acid or 4-(4-aminopiperazin-1-yl)benzoic acid derivatives.
  • Protection: The amine group on the diazepane ring is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., sodium bicarbonate or sodium hydroxide).
  • Typical Reaction Conditions:
    • Solvent: Mixtures of tetrahydrofuran (THF), water, or dioxane.
    • Temperature: 0°C to room temperature.
    • Reaction time: 1 to 48 hours depending on scale and conditions.
  • Workup: Acidification to pH ~3-4 to precipitate the product, followed by extraction with ethyl acetate, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
  • Yield: Typically ranges from 47% to 78%, depending on reaction parameters and purification methods.

Example Data Table for Boc Protection Step

Parameter Typical Condition Outcome
Starting material 4-(aminomethyl)benzoic acid (33 mmol) -
Boc reagent Di-tert-butyl dicarbonate (1.1 eq.) Efficient amine protection
Solvent THF/water or dioxane/water Good solubility and reaction
Temperature 0°C to RT Minimizes side reactions
Reaction time 1–48 hours Complete conversion
Workup Acidify to pH 3-4, extract with EtOAc White crystalline solid obtained
Yield 47–78% High purity product

Introduction of the Sulfonyl Group

The sulfonylation step involves attaching a sulfonyl moiety (-SO2-) linking the diazepane nitrogen to the benzoic acid ring. This is typically achieved by:

  • Reacting the Boc-protected diazepane amine intermediate with a sulfonyl chloride derivative of benzoic acid or a suitable sulfonylating agent.
  • Conditions often require a base (e.g., triethylamine or pyridine) to scavenge the released HCl.
  • Solvents such as dichloromethane (DCM) or acetonitrile are commonly used.
  • Temperature is maintained at 0°C to room temperature to control the reaction rate and avoid decomposition of the Boc group.
  • Reaction monitoring by TLC or HPLC to determine completion.

Though explicit protocols for this exact sulfonylation are scarce, analogous sulfonylation reactions of Boc-protected amines are well-documented in the literature.

Purification and Characterization

  • Purification: The crude product is purified by recrystallization from ethyl acetate or by chromatographic techniques such as flash column chromatography.
  • Characterization:

Summary Table of Preparation Steps

Step No. Reaction Type Reagents and Conditions Expected Outcome Yield Range
1 Boc Protection Di-tert-butyl dicarbonate, NaOH or NaHCO3, THF/H2O, 0°C to RT, 12–48 h Boc-protected diazepane benzoic acid intermediate 47–78%
2 Sulfonylation Sulfonyl chloride derivative, base (Et3N), DCM, 0°C to RT Sulfonylated Boc-diazepane benzoic acid final product Variable, ~60-80% (literature estimate)
3 Purification Recrystallization or chromatography Pure crystalline compound -
4 Characterization NMR, MS, IR, melting point Confirm structure and purity -

Research Findings and Notes

  • The Boc protecting group is sensitive to strong acids and bases; mild conditions are essential to maintain its integrity during sulfonylation.
  • Reaction times and temperatures must be optimized to balance complete conversion and minimal side reactions.
  • The sulfonylation step may require inert atmosphere (nitrogen or argon) to prevent moisture-induced hydrolysis.
  • Analytical techniques such as HPLC and LC/MS are recommended for monitoring reaction progress and purity.
  • Literature indicates that similar compounds with Boc-protected diazepane rings show good stability and yield under these conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The diazepane ring and benzoic acid moiety can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

    Oxidation: Products may include carboxylic acids and sulfoxides.

    Reduction: Products can include alcohols and thiols.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or mechanical properties.

    Bioconjugation: The compound can be used to link biomolecules, aiding in the study of protein-protein interactions and drug delivery systems.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Mechanism of Action

The mechanism of action of 4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid depends on its application:

    Medicinal Chemistry: The compound may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

    Materials Science: Its incorporation into materials can influence their physical properties, such as conductivity and flexibility.

    Bioconjugation: The compound can form stable covalent bonds with biomolecules, facilitating their study and manipulation.

Comparison with Similar Compounds

4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic Acid

Structural Differences :

  • Core Ring : Piperazine (6-membered, two nitrogen atoms) vs. diazepane (7-membered, two nitrogen atoms).
  • Substituents : A hydroxyethyl group on piperazine vs. Boc-protected diazepane.
    Implications :
  • The smaller piperazine ring may confer higher rigidity and influence binding affinity to biological targets.

4-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-6-yl)benzoic Acid

Structural Differences :

  • Heteroatom: Oxazepan (oxygen atom in the 7-membered ring) vs. Implications:
  • Boc protection is retained, but the oxazepan’s oxygen may reduce metabolic stability compared to diazepane derivatives .

(4-Bromophenyl)(4-Boc-1,4-diazepan-1-YL)acetic Acid

Structural Differences :

  • Core Structure : Acetic acid derivative vs. benzoic acid.
  • Substituents : Bromophenyl group vs. sulfonyl-linked benzoic acid.
    Implications :
  • The acetic acid moiety may alter pharmacokinetic properties, such as absorption and excretion .

Sodium Salt Derivatives (e.g., Compound 9e in )

Structural Differences :

  • Core : Benzimidazole-sulfonyl-pyridinyl vs. benzoic acid-diazepane.
  • Ionization : Sodium salt form enhances water solubility.
    Implications :
  • Sodium salts are preferred for parenteral formulations due to improved solubility .

Perfluorinated Sulfonyl Benzoic Acid Derivatives

Structural Differences :

  • Substituents: Fluorinated alkyl chains (e.g., nonafluorobutyl) vs. Boc-diazepane. Implications:
  • Fluorination increases chemical stability and environmental persistence but raises toxicity concerns.
  • The absence of fluorine in the target compound may reduce bioaccumulation risks .

Data Tables

Table 1: Key Physical-Chemical Properties

Compound Molecular Weight Solubility (LogP) Key Functional Groups
Target Compound ~421.5 (est.) Moderate (est. 2.5) Boc-diazepane, sulfonyl
4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid ~368.4 High (est. 1.8) Hydroxyethyl, piperazine
4-(4-Boc-1,4-oxazepan-6-yl)benzoic acid 321.4 Moderate (est. 2.2) Boc-oxazepane
Perfluorinated derivatives (e.g., [68568-54-7]) ~600–800 Low (est. 4.0+) Fluorinated alkyl chains

Research Findings and Implications

  • Synthetic Utility : The Boc group in the target compound facilitates selective deprotection during multi-step synthesis, a strategy shared with its oxazepan analog .
  • Biological Relevance : Sulfones generally exhibit broad bioactivity; the diazepane ring may confer unique binding interactions compared to piperazine or oxazepan derivatives .
  • Environmental Impact : Unlike perfluorinated analogs, the target compound lacks fluorine, suggesting lower environmental persistence but requiring further ecotoxicological studies .

Biological Activity

4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula for 4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid is C17H24N2O6S, with an average mass of 384.45 g/mol. The structure features a benzoic acid moiety linked to a sulfonyl group and a tert-butoxycarbonyl-protected diazepane.

Research indicates that benzoic acid derivatives can influence various biological pathways. Specifically, compounds similar to 4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid have been shown to:

  • Inhibit key enzymes : Studies have highlighted the ability of related compounds to inhibit enzymes like dipeptidyl peptidase-IV (DPP-IV), which is crucial in glucose metabolism and diabetes management .
  • Modulate protein degradation systems : Compounds derived from benzoic acids have been found to enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are essential for cellular homeostasis and protein turnover .

2. In Vitro Studies

In vitro evaluations have demonstrated that related benzoic acid derivatives can promote significant biological activities:

  • Proteasome and Cathepsin Activation : A study showed that certain benzoic acid derivatives activated cathepsins B and L significantly, enhancing proteasomal activity in human fibroblasts . The compound's ability to activate these pathways suggests potential applications in aging-related disorders and cancer therapeutics.

3. Cytotoxicity Assessments

Assessment of cytotoxic effects is crucial for evaluating the safety profile of compounds:

  • Non-Cytotoxic Effects : In studies involving human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058), no significant cytotoxicity was observed at concentrations that induced proteasomal activity, indicating a favorable safety profile .

Case Studies

StudyFindings
Biological Evaluation of Benzoic Acid Derivatives Demonstrated activation of UPP and ALP pathways; compound showed no cytotoxicity at effective concentrations .
Enzyme Inhibition Studies Related compounds inhibited DPP-IV, suggesting potential in diabetes treatment .
Cytotoxicity in Cancer Cell Lines No significant inhibition of cell growth was noted in Hep-G2 or A2058 cell lines, indicating safety .

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